

Unveiling 2,4-Difluorobenzoylacetonitrile: A Key Intermediate in Chemical Synthesis

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Compound of Interest

Compound Name: 2,4-Difluorobenzoylacetonitrile

Cat. No.: B147646

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **2,4-Difluorobenzoylacetonitrile**, systematically known as 3-(2,4-difluorophenyl)-3-oxopropanenitrile, is a specialized chemical intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique structural features, particularly the presence of a difluorinated phenyl ring and a reactive β -ketonitrile moiety, make it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important compound.

Physicochemical Properties and Identification

Basic physicochemical data for **2,4-Difluorobenzoylacetonitrile** are crucial for its handling and characterization in a laboratory setting.

Property	Value	Reference
CAS Number	71682-95-6	[1]
Molecular Formula	C ₉ H ₅ F ₂ NO	[1]
Molecular Weight	181.14 g/mol	[1]
Melting Point	110-112 °C	[1]
Appearance	White to pale yellow crystalline powder	[2]

Historical Perspective and Discovery

While a detailed historical account of the initial discovery of **2,4-Difluorobenzoylacetonitrile** is not extensively documented in readily available literature, its emergence is intrinsically linked to the growing importance of fluorinated compounds in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability of drug candidates. The development of synthetic methodologies to produce fluorinated building blocks like **2,4-Difluorobenzoylacetonitrile** was a logical progression to facilitate the exploration of novel fluorinated pharmaceuticals and agrochemicals.

Synthetic Methodologies

The synthesis of **2,4-Difluorobenzoylacetonitrile** typically involves the condensation of a 2,4-difluorobenzoyl derivative with acetonitrile. While a specific, detailed experimental protocol for **2,4-Difluorobenzoylacetonitrile** is not explicitly detailed in the provided search results, a general and analogous procedure can be inferred from the synthesis of similar β -ketonitriles, such as 3-oxo-3-phenylpropanenitrile.

General Experimental Protocol (Analogous Synthesis)

This protocol is based on the synthesis of 3-oxo-3-phenylpropanenitrile and can be adapted for the synthesis of **2,4-Difluorobenzoylacetonitrile**.

Reactants:

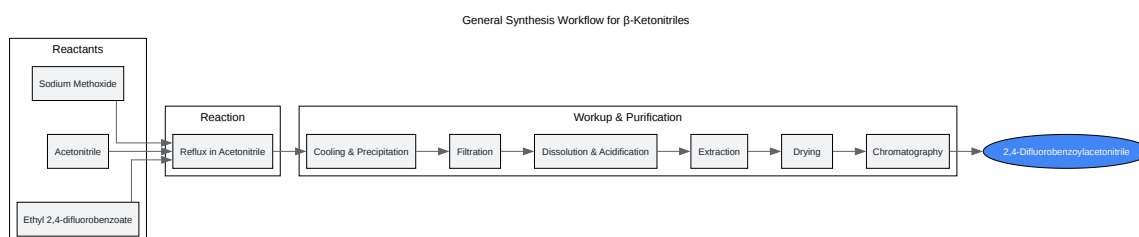
- Ethyl 2,4-difluorobenzoate (or another suitable 2,4-difluorobenzoyl derivative)
- Acetonitrile
- Sodium methoxide (or another strong base)
- Hydrochloric acid (for workup)
- Dichloromethane (for extraction)
- Brine

Procedure:

- A mixture of ethyl 2,4-difluorobenzoate and sodium methoxide in acetonitrile is refluxed for a specified period (e.g., 3 hours).[3]
- After cooling to room temperature, the formation of a white precipitate is observed.[3]
- The precipitate is filtered and redissolved in water.[3]
- The solution is acidified with hydrochloric acid (e.g., 2M HCl).[3]
- The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane.[3]
- The combined organic layers are washed with brine and dried over an anhydrous drying agent like sodium sulfate.[3]
- The solvent is removed under reduced pressure to yield the crude product.[3]
- The crude product is then purified by a suitable method, such as flash chromatography.[3]

Yields: The reported yield for the analogous synthesis of 3-oxo-3-phenylpropanenitrile is 58%. [3] It is expected that a similar yield could be achieved for **2,4-Difluorobenzoylacetonitrile** with optimization of reaction conditions.

The following diagram illustrates the general workflow for the synthesis of a β -ketonitrile.



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Caption: General workflow for the synthesis of β -ketonitriles.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of **2,4-Difluorobenzoylacetonitrile**. While specific spectra for this compound were not found in the initial search, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the difluorophenyl ring and the methylene protons of the acetonitrile moiety. The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling. The methylene protons would typically be a singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the aromatic carbons. The aromatic carbon signals

will be split due to carbon-fluorine coupling.

IR Spectroscopy: The infrared spectrum is a valuable tool for identifying functional groups. Key expected absorption bands include:

- **C≡N stretch:** A sharp band in the region of 2200-2300 cm^{-1} .^[4]
- **C=O stretch:** A strong absorption band in the range of 1680-1720 cm^{-1} .
- **C-F stretch:** Strong bands in the fingerprint region, typically between 1000 and 1400 cm^{-1} .

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (181.14 g/mol). Fragmentation patterns would be consistent with the loss of functional groups such as the cyano and carbonyl groups.

Applications in Research and Development

2,4-Difluorobenzoylacetonitrile serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the difluorophenyl group is a common feature in many modern pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The 2,4-difluorophenyl moiety is a key component in a number of drugs, and **2,4-Difluorobenzoylacetonitrile** provides a reactive handle to incorporate this group into larger molecules.

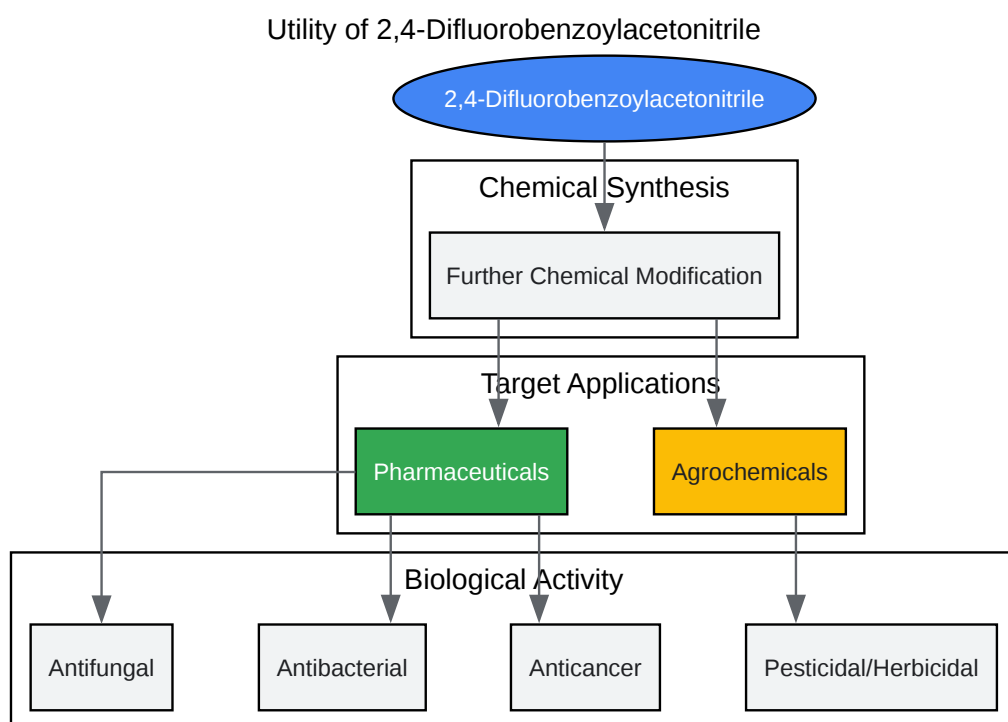
- **Antifungal Agents:** Derivatives of 2,4-difluorophenyl compounds are utilized in the synthesis of potent antifungal agents.^[5] The difluoro substitutions can enhance the drug's ability to inhibit key fungal enzymes.
- **Antibacterial Agents:** Novel 2,6-difluorobenzamide derivatives, which can be synthesized from precursors like **2,4-Difluorobenzoylacetonitrile**, have shown promise as inhibitors of the bacterial cell division protein FtsZ.^[6] Some of these compounds exhibit potent antibacterial activity against various Gram-positive bacteria.^[6]
- **Anticancer Research:** Fluorinated compounds are actively investigated for their anticancer properties. For instance, 2,4-difluorophenylacetonitrile has been shown to inhibit the growth

of cancer cell lines by modulating glycolysis pathways.[7] While this is a related compound, it highlights the potential of the 2,4-difluorophenyl scaffold in oncology research.

Agrochemical Applications

The unique properties imparted by the difluoro-substituted aromatic ring are also beneficial in the development of new pesticides and herbicides. These compounds can exhibit improved efficacy and a more favorable environmental profile.[2]

The logical relationship for the utility of **2,4-Difluorobenzoylacetonitrile** as a building block is depicted in the following diagram.



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